Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

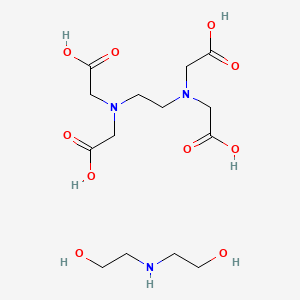

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is a complex organic compound with the molecular formula C14H27N3O10. It is known for its chelating properties, which make it useful in various scientific and industrial applications. The compound consists of an ethylenediaminetetraacetate (EDTA) core, which is a well-known chelating agent, surrounded by four bis(2-hydroxyethyl)ammonium groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with bis(2-hydroxyethyl)amine. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:

EDTA+4(bis(2-hydroxyethyl)amine)→Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through crystallization or other separation techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate can undergo various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is the primary reason for its use in various applications.

Substitution Reactions: The hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Chelation: Metal ions such as calcium, magnesium, and iron are common reagents. The reaction typically occurs in aqueous solutions at neutral or slightly basic pH.

Substitution: Reagents like alkyl halides or acyl chlorides can be used to modify the hydroxyl groups under mild conditions.

Major Products Formed

Chelation: Metal-EDTA complexes, which are highly stable and soluble in water.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is used as a chelating agent to sequester metal ions in solution. This property is particularly useful in analytical chemistry for titrations and in the purification of metal-containing compounds.

Biology

In biological research, the compound is used to remove metal ions from biological samples, which can interfere with enzymatic reactions and other biochemical processes. It is also used in buffer solutions to maintain the stability of proteins and nucleic acids.

Medicine

In medicine, it is used in formulations to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body. It is also used in some diagnostic procedures to stabilize metal ions in biological samples.

Industry

Industrially, the compound is used in water treatment processes to remove metal ions that can cause scaling and corrosion in pipes and machinery. It is also used in the textile and paper industries to improve the quality of products by removing metal contaminants.

Mécanisme D'action

The primary mechanism of action of Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is its ability to chelate metal ions. The ethylenediaminetetraacetate core has multiple binding sites that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system in which they are present.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): The parent compound, which lacks the bis(2-hydroxyethyl)ammonium groups.

Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure but with an additional amine group.

Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites.

Uniqueness

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is unique due to the presence of the bis(2-hydroxyethyl)ammonium groups, which enhance its solubility in water and its ability to form stable complexes with a wider range of metal ions compared to its parent compound, EDTA. This makes it particularly useful in applications where high solubility and strong chelation are required.

Activité Biologique

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate (abbreviated as Tetra-HEEDTA) is a complex organic compound known for its chelating properties. With a molecular weight of approximately 712.79 g/mol and a CAS number of 60816-64-0, Tetra-HEEDTA is characterized by its ability to bind metal ions through multiple coordination sites, making it useful in various biological and environmental applications. This article explores its biological activity, focusing on its interactions with metal ions, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Tetra-HEEDTA features a tetrakis structure that includes four bis(2-hydroxyethyl)ammonium groups attached to an ethylenediaminetetraacetate backbone. This configuration enhances its solubility and stability in aqueous solutions, allowing for effective metal ion binding.

The primary mechanism of action for Tetra-HEEDTA involves the formation of stable complexes with various metal ions such as lead, cadmium, and copper. These interactions are crucial for applications in chelation therapy and environmental remediation. The compound's ability to sequester toxic metals helps facilitate their removal from biological systems and contaminated environments.

Chelation Therapy

Tetra-HEEDTA has been studied for its potential in chelation therapy, particularly in treating heavy metal poisoning. Chelation therapy using compounds like EDTA (ethylenediaminetetraacetic acid) has shown efficacy in increasing urinary excretion of metals such as lead and cadmium . Tetra-HEEDTA may offer similar benefits due to its enhanced binding properties.

Table 1: Comparison of Chelating Agents

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 60816-64-0 | Enhanced solubility and stability; effective metal ion binding |

| Ethylenediaminetetraacetic acid (EDTA) | 60-00-4 | Widely used chelator; less selective than Tetra-HEEDTA |

| Diethylene-triaminepentaacetic acid (DTPA) | 67-43-6 | Effective for certain metals; less soluble than Tetra-HEEDTA |

Study on Metal Ion Binding

A study evaluated the binding affinity of Tetra-HEEDTA for various metal ions. The results indicated that the compound forms stable complexes with lead and copper, facilitating their removal from biological systems. This property supports its use in therapeutic applications for heavy metal detoxification.

Clinical Application in Lead Poisoning

A clinical trial investigated the efficacy of EDTA-based chelation therapy in patients with lead exposure. Results showed significant reductions in blood lead levels and associated health risks following treatment . While Tetra-HEEDTA was not directly tested, its structural advantages suggest it could provide similar or improved outcomes.

Propriétés

Numéro CAS |

60816-64-0 |

|---|---|

Formule moléculaire |

C14H27N3O10 |

Poids moléculaire |

397.38 g/mol |

Nom IUPAC |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C10H16N2O8.C4H11NO2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;6-3-1-5-2-4-7/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-7H,1-4H2 |

Clé InChI |

HFYFQWAWAXTQMX-UHFFFAOYSA-N |

SMILES canonique |

C(CO)NCCO.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Numéros CAS associés |

60816-64-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.